molecular formula C10H8O3 B098959 (E)-2-oxo-4-phenylbut-3-enoic acid CAS No. 17451-19-3

(E)-2-oxo-4-phenylbut-3-enoic acid

Cat. No. B098959
CAS RN: 17451-19-3
M. Wt: 176.17 g/mol
InChI Key: YQOUMBVFEWZLME-VOTSOKGWSA-N
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Description

(E)-2-oxo-4-phenylbut-3-enoic acid is a compound of interest due to its potential applications in various fields of chemistry and medicine. It is a structural motif present in several complex molecules and has been the subject of numerous studies aiming to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives has been explored through different methods. For instance, a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids was achieved using a Ru catalyst, which provided a useful method for synthesizing intermediates for ACE inhibitors with high enantioselectivity and efficiency . Another study reported an improved method for synthesizing 2-oxo acids, including 2-oxo-4-phenyl-3-butynoic acid, which is closely related to the compound of interest . This method involved a reaction with lithium phenylacetylide followed by pH-controlled hydrolysis, yielding the free acid with high efficiency.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, providing insights into the electronic and spatial configuration of these molecules . For example, the crystal structure of a related compound was determined to be non-centrosymmetric, which is crucial for nonlinear optical (NLO) activity . The molecular structure is often stabilized through various intramolecular and intermolecular interactions, such as hydrogen bonds and π interactions .

Chemical Reactions Analysis

(E)-2-oxo-4-phenylbut-3-enoic acid and its derivatives participate in various chemical reactions. The compound has been used as an inhibitor and alternate substrate of pyruvate decarboxylase, leading to the production of cis- and trans-cinnamic acids as products of turnover . Additionally, organotin(IV) esters of a related compound have shown inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains, suggesting the potential for diverse chemical reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives have been characterized using various spectroscopic techniques, including NMR, UV-VIS, IR, and X-ray crystallography . These studies have provided valuable information on the absorption spectra, vibrational frequencies, and crystal packing of these compounds. The complexes of related compounds with transition metal ions have been synthesized, and their magnetic properties investigated, revealing paramagnetic properties with ferromagnetic interactions .

Scientific Research Applications

  • Asymmetric Hydrogenation and Synthesis of ACE Inhibitors

    • (E)-2-oxo-4-phenylbut-3-enoic acid has been used in direct asymmetric hydrogenation, resulting in 2-hydroxy-4-phenylbutanoic acids, which are intermediates for ACE inhibitors. This process involves a Ru catalyst and demonstrates enantioselectivity and efficiency, with potential applications in pharmaceutical synthesis (Zhu et al., 2010).
  • Enzymatic Conversion to Amino Acids

    • Recombinant Escherichia coli cells have been used to convert (E)-2-oxo-4-phenylbut-3-enoic acid into (S)-2-amino acids with high yields and enantiomeric purity. This process utilizes aromatic transaminase and has potential applications in producing nonproteinogenic amino acids (Fadnavis et al., 2006).
  • Decarboxylation Studies

    • Research on the decarboxylation of similar compounds, like 2,2-dimethyl-4-phenylbut-3-enoic acid, provides insights into kinetic isotope effects and the impact of substituents on decarboxylation rates. These studies contribute to a broader understanding of chemical reactions and molecular behavior (Bigley & Thurman, 1966, 1967).
  • Antifungal Activity

    • Derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid have been investigated for antifungal properties. For instance, ligands like (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid show fungostatic activity, suggesting potential applications in combating fungal infections (Paz et al., 2013).
  • Luminescent Molecular Crystals

    • Compounds based on (E)-2-oxo-4-phenylbut-3-enoic acid have been used to create luminescent molecular crystals with stable photoluminescence. This application is significant in materials science, especially for developing new photoluminescent materials (Zhestkij et al., 2021).
  • Inhibition of Bacterial and Fungal Strains

    • Organotin(IV) esters of (E)-2-oxo-4-phenylbut-3-enoic acid derivatives have shown inhibitory effects against various bacterial and fungal strains. This indicates potential applications in antimicrobial treatments (Ur-Rehman et al., 2012).
  • Carbonylation of Vinyl Halides

    • Studies involving the carbonylation of vinyl halides using derivatives of (E)-2-oxo-4-phenylbut-3-enoic acid contribute to the field of organic synthesis, showcasing the versatility of these compounds in chemical transformations (Miura et al., 1989).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and its role in the development of new technologies or therapies.


For a specific compound, these analyses would require a combination of laboratory experiments and literature research. Please consult with a chemistry professional for detailed information.


properties

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOUMBVFEWZLME-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901608
Record name NoName_741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-oxo-4-phenylbut-3-enoic acid

CAS RN

1914-59-6, 17451-19-3
Record name (3E)-2-Oxo-4-phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC53200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Sodium pyruvate (60.5 g, 0.55 mol) was first added to a cold (0° C.) 1N aqueous solution of sodium hydroxide (550 ml). Benzaldehyde (53 g, 0.55 mol) was then added at such a rate that the temperature was maintained below 5° C. The reaction mixture was then aged four hours at 0° C. with good agitation. Following the age period, the mixture was acidified to pH 1.0 with 6N HCl maintaining a temperature of 0°-5° C. After acidification, the benzalpyruvic acid product was extracted with 500 ml ethyl acetate. Yield: 75-77% by HPLC analysis. Anal. Calcd. for C10H7O3K: C, 56.08; H, 3.30; K, 18.21. Found: C, 56.11; H, 3.31; K, 18.20. 1H NMR (acetone-d6) δ: 7.2 (d, 1H), 7.8 (d, 1H), 7.5 (s, 5H). IR (KBr) cm-1 : 3500sb, 3050-2900s, 1740s, 1695s, 1230s, 1020s.
Quantity
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75%

Synthesis routes and methods II

Procedure details

Furthermore, the pyruvic acid compound (I) can also be produced, for example, in accordance with: (1) the process in which benzaldehyde and sodium pyruvate are condensed together to give benzalpyruvic acid, and the benzalpyruvic acid is then reacted with ethyl chloroformate to give ethyl benzalpyruvate, and the ethyl benzalpyruvate is then reduced [EP387058]; or (2) the process in which phenetyl bromide is reacted with carbon monoxide in the presence of a cobalt carbonyl catalyst [J. Mol. Cat., 88, 295(1994)]. The process for producing the pyruvic acid compound (I) as the starting material is not limited to these processes, either of which can be used as the production process for the starting material in the present invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
NW Fadnavis, SH Seo, JH Seo, BG Kim - Tetrahedron: Asymmetry, 2006 - Elsevier
2,4-Dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid are converted to the corresponding (S)-2-amino acids by recombinant Escherichia coli whole cells over-expressing …
Number of citations: 36 www.sciencedirect.com
G Faita, M Mella, M Toscanini, G Desimoni - Tetrahedron, 2010 - Elsevier
The asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates (1a–c) and activated benzenes (2a–d) has been efficiently catalyzed by the Sc III triflate complex …
Number of citations: 22 www.sciencedirect.com
CJ Moreno, S Gittings, D Schollmeyer… - Advanced Synthesis …, 2023 - Wiley Online Library
Chiral 2‐hydroxy‐4‐arylbut‐3‐enoic acid derivatives are important precursors for the synthesis of angiotensin converting enzyme (ACE) inhibitors, such as enalapril, lisinopril, cilapril or …
Number of citations: 2 onlinelibrary.wiley.com
G Desimoni, G Faita, M Toscanini… - Chemistry–A European …, 2008 - Wiley Online Library
The asymmetric Friedel–Crafts reaction between a series of substituted indoles 2 a–l and methyl (E)‐2‐oxo‐4‐aryl‐3‐butenoates 3 a–c has been efficiently catalyzed by the scandium(III…
R Cincinelli, L Scaglioni, NA Arnold, S Dallavalle - Tetrahedron letters, 2011 - Elsevier
… A first attempt to prepare E-2-oxo-4-phenylbut-3-enoic acid following a reported enzymatic resolution 5 failed, giving only the recovery of starting material. Thus, we planned to use (−)-…
Number of citations: 10 www.sciencedirect.com
G Desimoni, G Faita, M Toscanini… - Chemistry–A European …, 2007 - Wiley Online Library
The cycloaddition between methyl (E)‐2‐oxo‐4‐aryl‐3‐butenoates (2 a–d) and cyclopentadiene, in addition to the expected normal Diels–Alder (DA) adducts endo‐3 a–d and exo‐4 a–…
L Zhu, H Chen, Q Meng, W Fan, X Xie, Z Zhang - Tetrahedron, 2011 - Elsevier
The Ru-catalyzed asymmetric hydrogenation of 2-oxo-4-arybutanoic acids to afford 2-hydroxy-4-arybutanoic acids was accomplished by employing SunPhos as chiral ligand and 1 M …
Number of citations: 21 www.sciencedirect.com
H Audrain, J Thorhauge, RG Hazell… - The Journal of Organic …, 2000 - ACS Publications
A catalytic enantioselective inverse-electron demand hetero-Diels−Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich alkenes catalyzed by chiral bisoxazolines in …
Number of citations: 194 pubs.acs.org
AA El-Tombary, YS Abdel-Ghany, ASF Belal… - Medicinal Chemistry …, 2011 - Springer
In search for novel anti-cancer and anti-microbial agents with promising pharmacotoxicological profile, the synthesis of some substituted 4-halofuran-2(5H)-ones (8a–l, 9, 11) and …
Number of citations: 32 link.springer.com
D Gao, W Song, J Wu, L Guo, C Gao, J Liu… - Angewandte …, 2022 - Wiley Online Library
L‐Homophenylalanine (L‐HPA) is a vital building block for the synthesis of numerous chiral drugs. However, the high cost of starting materials limits the industrial production of L‐HPA. …
Number of citations: 8 onlinelibrary.wiley.com

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